![molecular formula C8H8N2O2S B2642902 Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate CAS No. 59142-20-0](/img/structure/B2642902.png)
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate, also known as ECMC, is an important synthetic intermediate used in the production of various pharmaceuticals and agrochemicals. It is a versatile compound with many potential applications in the fields of biochemistry, pharmacology, and chemical engineering.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate and related compounds have been extensively studied for their synthetic applications and characterization. These compounds are precursors to a variety of heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
- Synthetic Studies on Bacitracin: Ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and similar compounds have been synthesized and characterized, showing the racemization and epimerization of amino acid residues during thiazoline ring formation (Hirotsu, Shiba, & Kaneko, 1970).
- Facile One-pot Synthesis: Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates have been prepared from primary amines, showcasing efficient synthesis and potential for further functionalization (Ge et al., 2006).
- Spectroscopic and DFT Studies: Ethyl-2-substituted thiazole-4-carboxylate derivatives have been synthesized, characterized, and their properties explored through spectroscopic methods and density functional theory (DFT), indicating their potential in nonlinear optical (NLO) applications (Haroon et al., 2019).
Biological Activities
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate derivatives have shown promise in biological applications, including antimicrobial, anticancer, and immunomodulatory activities.
- Anticancer Activities: Novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, related to ethyl thiazole carboxylate, have been synthesized and evaluated for their immunomodulatory and anticancer activities, showing significant potential against various cancer cell lines (Abdel-Aziz et al., 2009).
- Molluscicidal Properties: Thiazolo[5,4-d]pyrimidines, synthesized from ethyl chloroformate/DMF and related to ethyl thiazole carboxylate, demonstrated activity against B. alexandrina snails, suggesting potential in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
Antimicrobial and Antioxidant Studies
Compounds synthesized from ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate have been tested for their antimicrobial and antioxidant properties, showing varying degrees of activity and highlighting their potential for pharmaceutical applications.
- Antimicrobial and Antioxidant Activities: Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing their potential in therapeutic applications (Desai, Bhatt, & Joshi, 2019).
properties
IUPAC Name |
ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTAHYMCNUOHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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